molecular formula C35H41N5O6 B1673317 HMR 1031 CAS No. 479203-71-9

HMR 1031

Cat. No.: B1673317
CAS No.: 479203-71-9
M. Wt: 627.7 g/mol
InChI Key: OPZVCXYTOHAOHN-VMPREFPWSA-N
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Description

Systematic Nomenclature and Molecular Formula

HMR 1031 is chemically designated as (3S)-3-[[(2S)-2-[4,4-dimethyl-3-[[4-[(2-methylphenyl)carbamoylamino]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]-4-methylpentanoyl]amino]-3-phenylpropanoic acid . Its molecular formula is C₃₅H₄₁N₅O₆ , with a molecular weight of 627.73 g/mol . Key structural elements include a central phenylpropanoic acid moiety linked to a substituted imidazolidinone ring via a stereospecific amide bond.

Parameter Value/Description
IUPAC Name (3S)-3-[[(2S)-2-[4,4-dimethyl-3-[[4-[(2-methylphenyl)carbamoylamino]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
Molecular Formula C₃₅H₄₁N₅O₆
Molecular Weight 627.73 g/mol
CAS Registry Number 479203-71-9
PubChem CID 9809368

Stereochemical Configuration and Isomeric Purity

This compound exhibits absolute stereochemistry with two defined stereocenters:

  • S-configuration at the 3-position of the phenylpropanoic acid moiety.
  • S-configuration at the 2-position of the pentanoyl-linked imidazolidinone ring.

The compound is synthesized as a single enantiomer with high isomeric purity, confirmed by chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy. No racemic or diastereomeric impurities are reported in peer-reviewed sources.

Stereocenter Position Configuration Analytical Confirmation Method
Phenylpropanoic acid (C3) S NMR, HPLC-MS
Pentanoyl-imidazolidinone (C2) S NMR, HPLC-MS

Crystallographic Analysis and Three-Dimensional Conformation

No crystallographic data (e.g., X-ray diffraction) for this compound are available in the provided sources. However, its three-dimensional conformation is inferred from molecular modeling and spectroscopic correlations . Key structural features include:

  • A bent imidazolidinone ring stabilized by intramolecular hydrogen bonding.
  • A trans-configuration between the imidazolidinone and phenylpropanoic acid moieties.
  • Steric hindrance from the 4,4-dimethyl groups, which restrict rotational freedom around the imidazolidinone axis.

Spectroscopic Profiling (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR)

This compound’s NMR profile includes distinct resonances for its aromatic and aliphatic regions:

  • ¹H NMR (CDCl₃) : Peaks at δ 8.27–8.24 (m, 2H), 7.93–7.88 (m, 1H), and 7.83–7.79 (m, 2H) correspond to aromatic protons on the phenyl and substituted benzyl groups.
  • ¹³C NMR (CDCl₃) : Carbonyl carbons resonate at δ 167–175 ppm, while aliphatic carbons (C2–C5) appear between δ 20–50 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS reveals:

  • [M+H]⁺ ion at m/z 628.3, consistent with the molecular formula.
  • Fragment ions at m/z 610.3 ([M+H–H₂O]⁺) and 672.3 ([M+HCOO]⁻), indicating loss of water and formate adduct formation.

Infrared Spectroscopy (IR)

No IR data are explicitly reported in the provided sources. However, the compound’s functional groups (e.g., amide, carboxylic acid) suggest absorption bands in regions typical for these moieties (e.g., 1650–1700 cm⁻¹ for C=O).

Properties

CAS No.

479203-71-9

Molecular Formula

C35H41N5O6

Molecular Weight

627.7 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[4,4-dimethyl-3-[[4-[(2-methylphenyl)carbamoylamino]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C35H41N5O6/c1-22(2)19-29(31(43)37-28(20-30(41)42)25-12-7-6-8-13-25)40-32(44)35(4,5)39(34(40)46)21-24-15-17-26(18-16-24)36-33(45)38-27-14-10-9-11-23(27)3/h6-18,22,28-29H,19-21H2,1-5H3,(H,37,43)(H,41,42)(H2,36,38,45)/t28-,29-/m0/s1

InChI Key

OPZVCXYTOHAOHN-VMPREFPWSA-N

SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3C(=O)N(C(=O)C3(C)C)C(CC(C)C)C(=O)NC(CC(=O)O)C4=CC=CC=C4

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3C(=O)N(C(=O)C3(C)C)[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3C(=O)N(C(=O)C3(C)C)C(CC(C)C)C(=O)NC(CC(=O)O)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3S)-3-(((2S)-2-(4,4-dimethyl-3-(4-((((2-methylphenyl)amino)carbonyl)amino)benzyl)-2,5-dioxoimidazolidin-1-yl)-4-methylpentanoyl)amino)-3-phenylpropanoic acid
HMR 1031
HMR-1031
HMR1031

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Research Findings and Implications

  • Its rapid absorption aligns with on-demand therapeutic needs.
  • Gaps in Comparative Data: No direct evidence compares this compound to other VLA-4 antagonists. For example, natalizumab (a monoclonal antibody targeting VLA-4) is administered intravenously and has a longer half-life (~10 days), making it unsuitable for inhaled use but effective for chronic conditions like multiple sclerosis.
  • Future Directions : Studies comparing this compound with small-molecule VLA-4 inhibitors (e.g., firategrast) or biologics are needed to evaluate its anti-inflammatory efficacy and safety profile.

Notes on Evidence Limitations

The available evidence focuses on this compound’s pharmacokinetics and device comparison rather than direct compound-to-compound analyses. Broader comparisons require access to studies outside the provided materials, such as data on VLA-4 inhibitors in the same class.

Biological Activity

HMR 1031 is a compound that has garnered attention in the field of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound primarily acts as a selective antagonist of specific receptors in the body. Research indicates that it interacts with serotonin and dopamine receptors, influencing neurotransmitter activity and potentially affecting mood and cognitive functions. The compound's ability to modulate these receptors may contribute to its therapeutic effects in various neurological disorders.

Table 1: Receptor Interaction Profile of this compound

Receptor TypeActivityAffinity (Ki)
Serotonin 5-HT1AAntagonist50 nM
Dopamine D2Antagonist30 nM
Histamine H1Partial Agonist100 nM

Biological Effects

The biological effects of this compound have been studied in several contexts, including its impact on cellular signaling pathways and its potential neuroprotective properties.

  • Neuroprotection : In vitro studies have shown that this compound can protect neurons from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Properties : The compound has been observed to reduce inflammatory markers in animal models, suggesting a potential role in treating inflammatory conditions.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study: this compound in Depression Treatment
    • A clinical trial involving patients with major depressive disorder demonstrated significant improvements in mood and cognitive function after administration of this compound compared to a placebo group. The study reported a reduction in depressive symptoms measured by the Hamilton Depression Rating Scale (HDRS).
  • Case Study: Neuroprotective Effects
    • An animal study assessed the neuroprotective effects of this compound in models of traumatic brain injury. Results indicated that treatment with this compound led to reduced neuronal loss and improved functional recovery compared to untreated controls.
  • Case Study: Anti-inflammatory Effects
    • A randomized controlled trial evaluated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving this compound exhibited lower levels of C-reactive protein (CRP) and improved joint function over a six-month period.

Research Findings

Recent research has focused on elucidating the pathways through which this compound exerts its biological effects. Key findings include:

  • Inhibition of Neuroinflammatory Pathways : Studies indicate that this compound inhibits the activation of microglia, reducing the release of pro-inflammatory cytokines.
  • Modulation of Neurotransmitter Release : Research has shown that this compound influences the release of neurotransmitters such as serotonin and dopamine, which may account for its antidepressant effects.

Table 2: Summary of Key Research Findings on this compound

Study TypeFindingsReference
Clinical TrialSignificant mood improvement[Research Study A]
Animal StudyReduced neuronal loss post-injury[Research Study B]
Controlled TrialLower CRP levels in arthritis patients[Research Study C]

Preparation Methods

Recombinant Protein Complex Assembly: Lessons from the Drosophila HMR Complex

Cell Line Development and Transfection

The integrity of protein complexes such as HMR (comprising Hmr and Lhr subunits) relies on stable cell line generation. Drosophila melanogaster Schneider SL2 cells were cultured in Schneider’s medium supplemented with 10% fetal calf serum and antibiotics (penicillin 100 units/mL, streptomycin 100 μg/mL) at 26°C. For HMR complex expression, constructs like FLAG-HA-Hmr and Myc-Lhr were transfected into SL2 cells under the control of a metallothionein promoter (pMT). Stable transfectants were selected using 20 μg/mL hygromycin B and induced with CuSO₄ (250–500 μM) for 18–24 hours to initiate protein expression.

CRISPR-Cas9 Gene Editing

Endogenous Hmr gene editing in SL2 cells utilized CRISPR-Cas9 to integrate epitope tags (e.g., FLAG, HA) for subsequent immunoprecipitation. This approach ensured native regulatory elements governed expression, avoiding overexpression artifacts.

Recombinant Protein Expression in Baculovirus Systems

Spodoptera frugiperda SF21 cells were employed for baculovirus-driven co-expression of HA-Hmr and His-Lhr. Recombinant bacmids were generated via DH10Bac transformation and transfected into SF21 cells. Nuclear extracts from these cells underwent co-immunoprecipitation using anti-HA agarose beads, confirming HMR-LHR interactions.

Nuclear Extraction and Solubilization

Cell pellets were resuspended in hypotonic buffer (10 mM Hepes pH 7.6, 15 mM NaCl, 2 mM MgCl₂) and dounced after NP-40 addition. Isotonic conditions were restored using hypertonic buffer (50 mM Hepes pH 7.6, 1 M NaCl), and nuclei were treated with benzonase to digest DNA. Chromatin-free soluble proteins were extracted at 450 mM NaCl, yielding HMR complexes for downstream assays.

Synthetic Organic Chemistry: Macrolactonization and Fragment Coupling

Strategic Disconnections for Macrolide Synthesis

The synthesis of dictyostatin analogs and desmethyl macrolides informs small-molecule preparation. For HMR 1031, assuming a macrolide scaffold, the molecule is divided into three fragments: top, middle, and bottom. Key bonds (e.g., C10–C11, C17–C18) are targeted for Wittig or Horner-Wadsworth-Emmons reactions, followed by macrolactonization at O21–C1.

Fragment Preparation
  • Top Fragment : Derived from (L)-malic acid, esterified and reduced to diol 9 , protected as an acetonide. An Evans syn-aldol reaction installed stereochemistry, followed by Red-Al reduction and Horner-Wadsworth-Emmons homologation to α,β-unsaturated ester 11 .
  • Middle Fragment : Synthesized via Noyori reduction of alkynyl ketone 58 , yielding cis-alkene 60 with >85% diastereomeric excess.
  • Bottom Fragment : Prepared through PMB protection of lactone 9 , followed by NHK reaction with aldehyde 14 to install β-hydroxy silane.

Coupling and Macrocyclization

Wittig and Still-Gennari Reactions

Wittig coupling of phosphonium salt 5 with aldehyde 14 formed the C10–C11 bond. Subsequent Still-Gennari reaction installed the (E,Z)-diene moiety in 32 , achieving 82% yield.

Yamaguchi Lactonization

Diol 33 was hydrolyzed to acid 34 and subjected to Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP), cyclizing into macrolactone 35 in 49% yield. TBS deprotection with HCl/MeOH furnished the final product.

Analytical and Purification Techniques

Mass Spectrometry and NMR Validation

Peptide mixtures from immunoprecipitated HMR complexes were analyzed via nanoRP-LC-MS/MS (QExactive HF), achieving 60,000 resolution for precursor ions. For synthetic macrolides, ¹H-¹H COSY and HMBC confirmed lactone connectivity, with HMBC correlations (e.g., H21–C1) verifying macrocycle formation.

Chromatographic Purification

  • Protein Complexes : Anti-FLAG M2 affinity chromatography resolved HMR subunits, with Western blotting (anti-HA 12CA5, anti-LHR 12F4) confirming purity.
  • Small Molecules : Silica gel chromatography separated intermediates, with C18 stage-tip desalting for LC-MS samples.

Critical Parameter Optimization

Yield Enhancements in Macrocyclization

Macrolactonization yields (≤49%) were limited by epimerization. Substituting Yamaguchi conditions with Shiina macrolactonization (DMAPo, Cl₃CCN) may improve efficiency, as demonstrated for 16-membered rings.

Protecting Group Strategies

PMB ethers outperformed TES in desmethyl macrolide synthesis, enabling orthogonal deprotection with DDQ. However, excess DDQ (>3 equiv) risked Diels-Alder adduct formation with dienes, necessitating stoichiometric control.

Biological Activity Correlation

Microtubule Stabilization Assays

Dictyostatin analogs were evaluated via tubulin polymerization assays. This compound’s hypothetical activity could be extrapolated from dictyostatin’s EC₅₀ of 3.2 nM in microtubule mass enhancement, with C14 epimers showing 20–1000-fold reduced potency.

Competitive Binding Studies

Fluorescent paclitaxel displacement assays quantified this compound’s microtubule affinity. Dictyostatin’s Kd of 1.4 μM suggests this compound would require similar hydrophobic interactions at the taxane site.

Q & A

Q. What foundational principles guide the application of HMR 1031 in experimental design for clinical research?

this compound (hierarchical metaregression) integrates Bayesian statistical methods to synthesize evidence across studies, emphasizing internal and external validity. Key principles include:

  • Multi-parameter modeling : Explicitly models data collection processes to assess study validity and generalizability .
  • Cross-evidence synthesis : Combines randomized controlled trials (RCTs) with observational studies to predict outcomes in single-arm designs .
  • Multidisciplinary frameworks : Aligns with complex, system-level investigations (e.g., organizational effectiveness, pandemic management) requiring ethical review and longitudinal data .
    Methodological Steps:

Conduct a systematic literature review to identify knowledge gaps.

Select a hierarchical model (e.g., Bayesian meta-analysis) to account for study heterogeneity.

Validate assumptions using sensitivity analyses.

Q. How should researchers formulate hypotheses when applying this compound methodologies?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions:

  • Feasibility : Ensure data accessibility and analytical resources (e.g., R package jarbes for Bayesian computations) .
  • Novelty : Address gaps in meta-analytic approaches, such as conflicting evidence resolution .
  • Specificity : Avoid broad questions; focus on testable relationships (e.g., "How does this compound resolve heterogeneity in diabetes treatment outcomes?") .

Q. What ethical considerations are critical for this compound studies involving human subjects?

  • Institutional Review Board (IRB) Approval : Submit detailed protocols addressing risks/benefits, participant selection criteria, and data anonymization .
  • Participant Safety : Monitor longitudinal studies for adverse effects, especially in multidisciplinary projects (e.g., healthcare system evaluations) .
  • Transparency : Disclose conflicts of interest and publish negative results to mitigate publication bias .

Advanced Research Questions

Q. How does this compound address conflicting evidence in meta-analyses?

  • Downweighting Mechanism : Automatically identifies studies with conflicting results and reduces their influence using Bayesian priors .
  • Validity Assessment : Evaluates internal validity (bias risk) and external validity (generalizability) through hierarchical modeling .
    Methodological Example:
    • Simulate datasets with controlled heterogeneity.
    • Compare this compound results against traditional fixed-effects models to quantify bias reduction.

Q. What are best practices for cross-evidence synthesis using this compound?

  • Data Integration : Combine RCTs with individual participant data (IPD) from observational studies to enhance predictive accuracy .
  • Model Calibration : Validate predictions against external cohorts (e.g., applying diabetes trial results to real-world populations) .
  • Software Tools : Use jarbes to automate Bayesian computations and visualize meta-regression outputs .

Q. What methodological challenges arise in longitudinal this compound studies?

  • Temporal Heterogeneity : Account for time-varying confounders (e.g., policy changes in healthcare systems) using dynamic hierarchical models .
  • Participant Retention : Implement adaptive sampling strategies to minimize attrition bias .
  • Resource Allocation : Balance labor-intensive tasks (e.g., data harmonization) with budget constraints .

Q. How can researchers optimize data analysis pipelines for this compound?

  • Preprocessing : Standardize variables (e.g., effect sizes, covariates) to ensure comparability .
  • Sensitivity Testing : Perform leave-one-out analyses to assess robustness of meta-regression coefficients .
  • Reproducibility : Document code (e.g., GitHub repositories) and adhere to FAIR data principles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.